molecular formula C21H28BrN5O4S B2595066 4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 923216-05-1

4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2595066
CAS No.: 923216-05-1
M. Wt: 526.45
InChI Key: BOSPIZLMIPPJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a sulfonyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring

Scientific Research Applications

4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Piperazine Coupling: The brominated intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Pyrimidine Formation: The piperazinyl derivative is further reacted with a pyrimidine precursor under specific conditions to form the pyrimidine ring.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(piperazin-1-yl)pyrimidine: This compound shares the piperazine and pyrimidine rings but lacks the sulfonyl and morpholine groups.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar piperazine structure but differs in the other functional groups and overall structure.

Uniqueness

The uniqueness of 4-{2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN5O4S/c1-3-31-18-5-4-17(22)15-19(18)32(28,29)27-8-6-26(7-9-27)21-23-16(2)14-20(24-21)25-10-12-30-13-11-25/h4-5,14-15H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSPIZLMIPPJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.